molecular formula C14H11NO B10865912 N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide CAS No. 136552-20-0

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide

Katalognummer: B10865912
CAS-Nummer: 136552-20-0
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: TVIWFFSQFQBIIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a prop-2-yn-1-yl group. It is a solid at room temperature and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species can then interact with biological molecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the prop-2-yn-1-yl group allows for unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

Eigenschaften

CAS-Nummer

136552-20-0

Molekularformel

C14H11NO

Molekulargewicht

209.24 g/mol

IUPAC-Name

N-prop-2-ynylnaphthalene-1-carboxamide

InChI

InChI=1S/C14H11NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2,(H,15,16)

InChI-Schlüssel

TVIWFFSQFQBIIJ-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC(=O)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.